molecular formula C14H8F4O3 B8193823 2'-Fluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

2'-Fluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8193823
M. Wt: 300.20 g/mol
InChI Key: LZVHZCZZOROIMC-UHFFFAOYSA-N
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Description

2’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both fluoro and trifluoromethoxy groups in its structure imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the trifluoromethoxylation of an appropriate biphenyl derivative followed by carboxylation. The trifluoromethoxylation reaction can be facilitated by using innovative reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can engage in cross-coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or nickel complexes. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or toluene, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce complex aromatic systems.

Scientific Research Applications

2’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluoro and trifluoromethoxy groups can enhance binding affinity and selectivity towards specific targets, influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(trifluoromethoxy)benzoic acid
  • 4-Trifluoromethoxyphenylboronic acid
  • 2-Amino-5-(trifluoromethoxy)benzoic acid

Uniqueness

Compared to similar compounds, 2’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid stands out due to the combination of fluoro and trifluoromethoxy groups on the biphenyl scaffold. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2-fluorophenyl)-5-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-12-4-2-1-3-11(12)8-5-9(13(19)20)7-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVHZCZZOROIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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